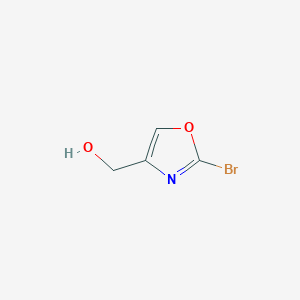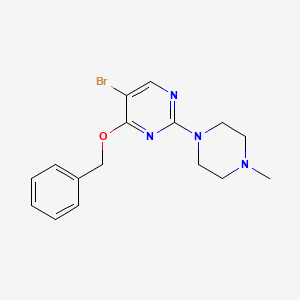
3-(2-Methoxyethyl)-1H-pyrazol-5-amine
Overview
Description
“3-(2-Methoxyethyl)-1H-pyrazol-5-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methoxyethyl group, which is an ether group, and an amine group .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring. The methoxyethyl group would be attached to the third carbon of the pyrazole ring, and the amine group would be attached to the fifth carbon .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and at the carbon atoms of the ring. The presence of the methoxyethyl group and the amine group could also influence the reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the ether and amine groups could influence its solubility, boiling point, and melting point .
Scientific Research Applications
Anti-inflammatory and Anti-cancer Activities
A study describes an environmentally benign synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives, which were then screened for anti-inflammatory and anti-cancer activities. The results indicated promising outcomes, highlighting the potential of these compounds in medicinal chemistry (Kaping et al., 2016).
Corticotropin-releasing Factor Receptor-1 Antagonists
Another research effort focused on the synthesis and evaluation of 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives as corticotropin-releasing factor receptor-1 (CRF1) antagonists. These compounds have been identified as potential anxiolytic or antidepressant drugs, with one compound advancing to clinical trials (Gilligan et al., 2009).
Material Science and Hydrogel Modification
Research into the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including pyrazole derivatives, has shown enhanced thermal stability and significant antibacterial and antifungal activities. These modified hydrogels have potential applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial Agents
A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for their antibacterial and antifungal activities. Among these, certain compounds exhibited potent antimicrobial activities, demonstrating the potential for therapeutic use (Raju et al., 2010).
Synthesis of Complex Arylated Pyrazoles
A general approach to synthesize complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation has been reported. This methodology provides a rapid route to fully substituted pyrazoles with complete regiocontrol of all substituents, offering significant potential for creating complex molecules for various applications (Goikhman et al., 2009).
Mechanism of Action
The mechanism of action of “3-(2-Methoxyethyl)-1H-pyrazol-5-amine” would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-methoxyethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBTNMXVORUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655495 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187058-44-1 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol](/img/structure/B1498876.png)












